2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide is an organic compound known for its unique structure and properties. It belongs to the class of hydroxy fatty acids, which are fatty acids bearing hydroxyl groups along their carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of pantoate with beta-alanine in an ATP-dependent reaction, forming a pantoyl-adenylate intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process usually includes steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl group may produce diols.
Scientific Research Applications
2,4-Dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it catalyzes the condensation of pantoate with beta-alanine in an ATP-dependent reaction, forming a pantoyl-adenylate intermediate . This reaction is crucial in various biochemical processes and can influence metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxy fatty acids and derivatives, such as:
- 2,4-Dihydroxy-3,3-dimethylbutyrate
- Pantetheine
- Hydroxy fatty acids with different chain lengths and functional groups
Uniqueness
What sets 2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide apart is its specific structure, which includes both hydroxyl and carbonyl functional groups, as well as a phenyl group. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide |
InChI |
InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21) |
InChI Key |
PTVUGLNOPRZQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.